molecular formula C8H6BrNO B058052 4-Bromooxindole CAS No. 99365-48-7

4-Bromooxindole

Cat. No. B058052
CAS RN: 99365-48-7
M. Wt: 212.04 g/mol
InChI Key: XQQPPAZTHUEMPF-UHFFFAOYSA-N
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Patent
US07411072B2

Procedure details

Add a solution of I2 (2.62 g, 10.30 mmol) in DMF (10 mL) dropwise to a solution of 4-bromoindole (2.00 g, 10.20 mmol) and KOH (1.43 g, 25.5 mmol) in DMF (40 mL). Stir for 30 min at room temperature and add saturated aqueous Na2SO3. Stir at room temperature for 15 min, then dilute reaction mixture with ethyl acetate (100 mL). Wash organics three times with H2O, dry organics (MgSO4) and concentrate to a brown oil. Dissolve oil in 2-methoxyethanol (40 mL) and heat to 100° C. Add H3PO4 (9 mL) and heat to reflux for 48 h. Cool to room temperature and dilute with H2O (75 mL). Extract into ethyl acetate, dry MgSO4) and concentrate organics to a dark brown oil. Chromatograph on silica gel (90 g), eluting with 20% to 40% ethyl acetate/hexanes to afford 121 mg (6%) of the title compound as a tan solid. MS (ES) 212,214 (M+H), 210,212 (M−H); HPLC shows 76% purity.
Name
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
6%

Identifiers

REACTION_CXSMILES
II.[Br:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2.[OH-].[K+].[O-:15]S([O-])=O.[Na+].[Na+]>CN(C=O)C.C(OCC)(=O)C>[Br:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][C:7](=[O:15])[NH:8]2 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
2.62 g
Type
reactant
Smiles
II
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C2C=CNC2=CC=C1
Name
Quantity
1.43 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir at room temperature for 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
dilute
CONCENTRATION
Type
CONCENTRATION
Details
Wash organics three times with H2O, dry organics (MgSO4) and concentrate to a brown oil
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve oil in 2-methoxyethanol (40 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heat to 100° C
TEMPERATURE
Type
TEMPERATURE
Details
Add H3PO4 (9 mL) and heat
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 48 h
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool to room temperature
ADDITION
Type
ADDITION
Details
dilute with H2O (75 mL)
EXTRACTION
Type
EXTRACTION
Details
Extract into ethyl acetate, dry MgSO4) and
CONCENTRATION
Type
CONCENTRATION
Details
concentrate organics to a dark brown oil
WASH
Type
WASH
Details
Chromatograph on silica gel (90 g), eluting with 20% to 40% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C2CC(NC2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 121 mg
YIELD: PERCENTYIELD 6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.